molecular formula C10H13BrN2O B8009479 1-(3-Bromo-5-methylphenyl)-3,3-dimethylurea

1-(3-Bromo-5-methylphenyl)-3,3-dimethylurea

Cat. No.: B8009479
M. Wt: 257.13 g/mol
InChI Key: QMRUDAIFRDQURO-UHFFFAOYSA-N
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Description

1-(3-Bromo-5-methylphenyl)-3,3-dimethylurea is an organic compound characterized by the presence of a bromine atom and a methyl group attached to a phenyl ring, which is further connected to a dimethylurea moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(3-Bromo-5-methylphenyl)-3,3-dimethylurea typically involves the reaction of 3-bromo-5-methylaniline with dimethylcarbamoyl chloride. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions generally include a solvent like dichloromethane and a temperature range of 0-5°C to ensure controlled reaction kinetics.

Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow reactors to enhance the efficiency and yield of the reaction. The use of automated systems allows for precise control over reaction parameters, leading to consistent product quality.

Chemical Reactions Analysis

Types of Reactions: 1-(3-Bromo-5-methylphenyl)-3,3-dimethylurea undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.

    Oxidation Reactions: The methyl group on the phenyl ring can be oxidized to form corresponding carboxylic acids or aldehydes.

    Reduction Reactions: The urea moiety can be reduced to form corresponding amines.

Common Reagents and Conditions:

    Substitution Reactions: Reagents like sodium azide or potassium thiocyanate in polar aprotic solvents such as dimethylformamide (DMF) at elevated temperatures.

    Oxidation Reactions: Oxidizing agents like potassium permanganate or chromium trioxide in acidic or basic media.

    Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.

Major Products Formed:

    Substitution Reactions: Formation of 1-(3-azido-5-methylphenyl)-3,3-dimethylurea or 1-(3-thiocyanato-5-methylphenyl)-3,3-dimethylurea.

    Oxidation Reactions: Formation of 1-(3-bromo-5-carboxyphenyl)-3,3-dimethylurea or 1-(3-bromo-5-formylphenyl)-3,3-dimethylurea.

    Reduction Reactions: Formation of 1-(3-bromo-5-methylphenyl)-3,3-dimethylamine.

Scientific Research Applications

1-(3-Bromo-5-methylphenyl)-3,3-dimethylurea has been explored for various scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules through various coupling reactions.

    Biology: Investigated for its potential as an inhibitor of specific enzymes or as a ligand in receptor binding studies.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 1-(3-Bromo-5-methylphenyl)-3,3-dimethylurea involves its interaction with molecular targets such as enzymes or receptors. The bromine atom and the urea moiety play crucial roles in binding to the active sites of enzymes, leading to inhibition or modulation of their activity. The compound may also interact with cellular pathways, affecting processes such as cell proliferation and apoptosis.

Comparison with Similar Compounds

  • 1-(3-Bromo-4-methylphenyl)-3,3-dimethylurea
  • 1-(3-Chloro-5-methylphenyl)-3,3-dimethylurea
  • 1-(3-Bromo-5-ethylphenyl)-3,3-dimethylurea

Comparison: 1-(3-Bromo-5-methylphenyl)-3,3-dimethylurea is unique due to the specific positioning of the bromine and methyl groups on the phenyl ring, which influences its reactivity and binding properties. Compared to its analogs, this compound may exhibit different biological activities and chemical reactivity, making it a valuable molecule for targeted research and applications.

Properties

IUPAC Name

3-(3-bromo-5-methylphenyl)-1,1-dimethylurea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13BrN2O/c1-7-4-8(11)6-9(5-7)12-10(14)13(2)3/h4-6H,1-3H3,(H,12,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QMRUDAIFRDQURO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)Br)NC(=O)N(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13BrN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

257.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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